Home > Products > Screening Compounds P124296 > 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride - 1955493-65-8

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride

Catalog Number: EVT-1738818
CAS Number: 1955493-65-8
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,5,6,7‐Tetrahydroisoxazolo[4,5‐c]pyridine‐3‐ol (THIP)

    Compound Description: THIP is a GABAA receptor agonist known for its sedative and hypnotic properties. It exhibits a preferential activation of GABAA receptors containing the δ-subunit (δ-GABAARs). Research suggests that THIP's sedative effects are primarily mediated through extrasynaptic δ-GABAARs, specifically those found in thalamocortical neurons. []

    Relevance: THIP shares a core tetrahydroisoxazolopyridine structure with 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride. The difference lies in the position of the nitrogen atom in the isoxazole ring and the presence of a hydroxyl group at the 3-position in THIP. This structural similarity suggests potential overlap in their pharmacological profiles and mechanisms of action. []

7-Halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one

    Compound Description: This compound serves as a masked scaffold for the synthesis of acylpyridone natural products and their analogs. The dehydrogenation and halogenation of 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one yield this compound, indicating its potential as a versatile intermediate in organic synthesis. []

    Relevance: The 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one scaffold closely resembles the core structure of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride. The presence of a halogen atom at the 7-position and an oxo group at the 4-position distinguishes this compound, highlighting the possibility of generating derivatives with diverse biological activities through structural modifications. []

3-Aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

    Compound Description: This class of compounds, specifically 1-Benzyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine (L 16052), exhibits significant antihypertensive activity. This activity is attributed to their ability to displace [3H]prazosin in vitro, suggesting an interaction with alpha-1 adrenergic receptors. [, ]

    Relevance: The 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine scaffold shares the tetrahydropyrazolo[4,3-c]pyridine core with 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride. The key difference lies in the replacement of the isoxazole ring with a pyrazole ring. This structural similarity suggests potential shared pharmacophoric features and the possibility of developing 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride derivatives with antihypertensive properties. [, ]

4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

    Compound Description: This compound is a crucial intermediate in the synthesis of Ticlopidine, a platelet aggregation inhibitor. Its synthesis involves the Pictet-Spengler reaction of thiophene ethylamine and formaldehyde, highlighting its importance in medicinal chemistry. [, ]

    Relevance: This compound exemplifies a structural variation where the isoxazole ring of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is replaced with a thiophene ring. This substitution leads to a distinct class of bioactive compounds, demonstrating the versatility of modifying the core structure to achieve diverse pharmacological profiles. [, ]

(R)-3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid ((R)-5-HPCA)

    Compound Description: (R)-5-HPCA is an intriguing compound exhibiting stereochemical anomaly. Despite its structural similarity to (S)-AMPA, the pharmacologically active enantiomer of AMPA, (R)-5-HPCA demonstrates comparable effects at both native and cloned AMPA receptors (GluR1-4). []

    Relevance: While (R)-5-HPCA shares the tetrahydroisoxazolopyridine core with 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride, it incorporates a carboxylic acid moiety at the 5-position and a hydroxyl group at the 3-position. The distinct pharmacological profile of (R)-5-HPCA, despite its structural resemblance to AMPA, underscores the potential for unforeseen biological activities within this class of compounds. []

Overview

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride, commonly known as Gaboxadol, is a compound that has garnered attention for its potential use as a sleep aid. It is an experimental drug developed by Lundbeck and Merck, primarily aimed at enhancing deep sleep without the addictive properties associated with traditional sedatives like benzodiazepines. Gaboxadol acts on the GABA (gamma-aminobutyric acid) neurotransmitter system but operates through a distinct mechanism compared to other sedatives .

Source and Classification

Gaboxadol is classified as a small molecule and belongs to the category of organic compounds known as aralkylamines. Its structural classification places it within the broader categories of organonitrogen compounds and isoxazoles . The compound was first synthesized in 1977 and has since been explored for various therapeutic applications, including its potential to treat insomnia and other sleep disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Gaboxadol involves several steps that typically include the formation of the isoxazole ring followed by the introduction of the pyridine moiety. The initial reaction often involves the condensation of appropriate aldehydes with hydrazines or hydrazones to form isoxazole derivatives. Subsequent reactions may involve cyclization processes that yield the desired tetrahydroisoxazolo[4,3-c]pyridine structure.

For instance, one synthetic route may start with 2-acetylpyridine, which undergoes a reaction with hydroxylamine to form an oxime. This oxime can then be cyclized under acidic conditions to produce the isoxazole ring. Further reduction steps may be employed to achieve the tetrahydro structure .

Molecular Structure Analysis

Structure and Data

Gaboxadol has a molecular formula of C6H8N2O2C_6H_8N_2O_2 and a molar mass of approximately 140.14 g/mol. The compound features a unique bicyclic structure that includes an isoxazole ring fused to a pyridine ring. Its IUPAC name is 2H,3H,4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-one .

The molecular structure can be represented using various notations:

  • SMILES: O=C1NOC2=C1CCNC2
  • InChI: InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) .
Chemical Reactions Analysis

Reactions and Technical Details

Gaboxadol's interactions primarily involve its binding to GABA receptors in the central nervous system. It acts as a supra-maximal agonist at specific GABA_A receptor subtypes (notably α4β3δ), which are implicated in regulating sleep states. Unlike traditional sedatives that enhance synaptic GABA_A receptor activity, Gaboxadol preferentially activates extrasynaptic receptors that are involved in maintaining inhibitory tone during sleep .

The compound has shown potential in various preclinical studies for treating sleep disorders by promoting deep sleep stages while minimizing side effects associated with conventional sedatives .

Mechanism of Action

Process and Data

Gaboxadol's mechanism of action involves selective activation of GABA_A receptors containing the δ subunit. This selective agonism leads to an increase in inhibitory neurotransmission within specific brain regions associated with sleep regulation. Notably, Gaboxadol does not exhibit the same reinforcing properties as benzodiazepines; it does not activate dopaminergic pathways in a manner that would typically lead to addiction or abuse potential .

Research indicates that Gaboxadol enhances slow-wave sleep (stage 4 sleep), which is crucial for restorative processes in the body. Its unique receptor profile allows it to modulate sleep architecture effectively without significant adverse effects on daytime alertness or cognitive function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gaboxadol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents.
  • Stability: Stability under standard laboratory conditions but sensitive to extreme pH levels.

The compound's melting point and boiling point data are critical for its handling and formulation in pharmaceutical applications .

Applications

Scientific Uses

Gaboxadol has been primarily investigated for its potential as an innovative treatment for insomnia and other sleep-related disorders. Its ability to enhance deep sleep without reinforcing effects makes it a candidate for further clinical development. Additionally, there is ongoing research into its efficacy for treating conditions such as anxiety disorders and certain neurodegenerative diseases due to its action on GABAergic systems .

Properties

CAS Number

1955493-65-8

Product Name

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride

Molecular Formula

C6H9ClN2O

Molecular Weight

160.6 g/mol

InChI

InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6(1)5;/h4,7H,1-3H2;1H

InChI Key

POZUIOQOBQNLMS-UHFFFAOYSA-N

SMILES

C1CNCC2=CON=C21.Cl

Canonical SMILES

C1CNCC2=CON=C21.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.